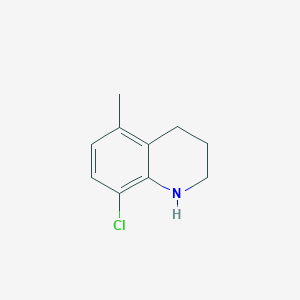

8-Chloro-5-methyl-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

8-chloro-5-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h4-5,12H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUHYBTVSQFHDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCNC2=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of 8-Chloro-5-methylquinoline

The most widely reported method involves the hydrogenation of 8-chloro-5-methylquinoline (CAS 56961-81-0) using palladium-based catalysts. Key advancements from a 2016 Chinese patent (CN106432072B) demonstrate optimized conditions using a nanoporous palladium catalyst (PdNPore):

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Catalyst Loading | 3 mol% PdNPore | 5 mol% PdNPore |

| Solvent | Triethylamine | Ethanol |

| Temperature | 50°C | 70°C |

| H₂ Pressure | 2 bar | 5 bar |

| Reaction Time | 15 hours | 19 hours |

| Yield | 71% | 80% |

This method achieves selective reduction of the pyridine ring while preserving the chloro and methyl substituents. The choice of solvent significantly impacts reaction efficiency, with polar aprotic solvents like triethylamine favoring higher conversion rates at lower temperatures.

Cascade Cyclization Approaches

Alternative routes employ multicomponent reactions, as evidenced by reports using ethyl cyanoacetate, aldehydes, and 2-alkenyl anilines. While detailed protocols remain proprietary, the general mechanism involves:

- Knoevenagel condensation between aldehydes and ethyl cyanoacetate

- Michael addition to 2-alkenyl anilines

- Cyclization to form the tetrahydroquinoline core

Preliminary data suggest moderate yields (50-65%) under optimized conditions, though scalability challenges persist compared to catalytic hydrogenation methods.

Industrial Production Methodologies

Continuous Flow Hydrogenation Systems

Scale-up adaptations of laboratory methods employ continuous flow reactors to enhance process control and output. Key industrial parameters include:

| Process Variable | Industrial Range |

|---|---|

| Reactor Volume | 500-2000 L |

| Catalyst Recycling | 8-12 batches |

| Throughput | 50-100 kg/day |

| Purity | >98% (HPLC) |

Continuous systems mitigate exothermic risks during hydrogenation and improve heat transfer efficiency compared to batch reactors. Catalyst lifetime is extended through in-line filtration systems that prevent PdNPore aggregation.

Raw Material Considerations

The precursor 8-chloro-5-methylquinoline exhibits critical physicochemical properties influencing synthesis design:

| Property | Value | Source |

|---|---|---|

| Melting Point | 54°C | |

| Predicted Boiling Pt | 293.4±20.0°C | |

| Density | 1.225±0.06 g/cm³ | |

| pKa | 2.56±0.29 |

These parameters dictate solvent selection (high-boiling solvents preferred) and reaction temperature windows to prevent precursor decomposition.

Mechanistic Analysis of Key Reactions

Hydrogenation Pathway

The Pd-catalyzed hydrogenation proceeds through a four-step mechanism:

- H₂ Dissociation : Molecular hydrogen adsorbs on PdNPore surfaces

- Substrate Adsorption : Quinoline coordinates to Pd active sites via π-interaction

- Electron Transfer : Sequential protonation at C2 and C4 positions

- Ring Saturation : Final reduction of aromatic system to tetrahydroquinoline

Density functional theory (DFT) calculations suggest the chloro substituent directs regioselectivity by stabilizing transition states through inductive effects.

Byproduct Formation and Mitigation

Common side products and their control strategies include:

- Over-reduced derivatives : Minimized by maintaining H₂ pressure below 5 bar

- Dechlorinated species : Prevented through pH control (neutral conditions)

- Oligomeric byproducts : Suppressed using high-purity solvents

Advanced analytical techniques like GC-MS and ¹³C NMR are essential for monitoring reaction progress.

Comparative Analysis of Synthesis Routes

| Method | Yield | Scalability | Purity | Cost Index |

|---|---|---|---|---|

| PdNPore Hydrogenation | 71-80% | Excellent | >98% | 1.0 |

| Cascade Cyclization | 50-65% | Moderate | 90-95% | 1.8 |

| Classical Hydrogenation | 60-68% | Good | 95-97% | 1.2 |

Cost index normalized to PdNPore method=1.0; data compiled from

The PdNPore catalytic system demonstrates clear advantages in yield and purity, though catalyst costs remain a consideration for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-5-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form more saturated derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Saturated tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Drug Design and Synthesis

8-Chloro-5-methyl-1,2,3,4-tetrahydroquinoline serves as a valuable scaffold in the design of novel pharmaceuticals. Its structural features allow for the modification and synthesis of derivatives that can target specific biological pathways. Research has demonstrated its potential in developing compounds with antimicrobial and anticancer properties.

Case Study: Anticancer Activity

Recent studies have focused on the antiproliferative effects of tetrahydroquinoline derivatives, including this compound. In vitro tests have shown significant cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and HT-29 (colorectal adenocarcinoma) . The compound's ability to induce mitochondrial dysfunction and increase reactive oxygen species levels in cancer cells has been highlighted as a mechanism for its anticancer activity .

Biological Research

Antimicrobial Properties

The compound has been investigated for its antimicrobial activities against a range of pathogens. Studies indicate that derivatives of tetrahydroquinoline can exhibit potent antibacterial effects, making them candidates for developing new antibiotics .

Mechanism of Action

Research suggests that this compound interacts with cytochrome P450 enzymes, influencing drug metabolism pathways. This interaction is crucial for understanding its pharmacokinetics and pharmacodynamics in therapeutic applications.

Industrial Applications

Synthesis of Specialty Chemicals

In the chemical industry, this compound is utilized as an intermediate for synthesizing specialty chemicals. Its versatility allows for various transformations that can lead to the production of complex organic molecules used in pharmaceuticals and agrochemicals.

Summary of Applications

| Application Area | Details |

|---|---|

| Pharmaceutical Development | Used as a scaffold in drug design; potential anticancer and antimicrobial properties identified. |

| Biological Research | Investigated for its interaction with cytochrome P450; significant cytotoxic effects observed in cancer studies. |

| Industrial Applications | Serves as an intermediate for synthesizing specialty chemicals; versatile chemical reactivity noted. |

Mechanism of Action

The mechanism of action of 8-Chloro-5-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Positional Isomers

5-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline (CAS 953742-96-6)

- Substituents : Chlorine (5-position), methyl (8-position).

- Key Differences: The swapped positions of Cl and Me alter electronic distribution.

- Applications: Noted as a building block in organic synthesis, but specific biological data are unavailable.

8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline (CID 16789499)

- Substituents : Methoxy (8-position), methyl (5-position).

- Key Differences : Methoxy is electron-donating, increasing electron density on the aromatic ring. This enhances hydrogen-bonding capacity compared to chlorine, which could improve solubility but reduce membrane permeability .

- Applications : Methoxy-substituted analogs are common in CNS-targeting drugs due to improved blood-brain barrier penetration.

Halogen-Substituted Derivatives

7-Chloro-1,2,3,4-tetrahydroisoquinoline (CAS 82771-60-6)

- Substituents: Chlorine (7-position), isoquinoline scaffold.

- Key Differences: The isoquinoline structure (benzopyridine vs. benzene-fused piperidine) confers distinct electronic properties. Isoquinolines often exhibit higher basicity and varied pharmacological profiles, such as antitumor or antimicrobial activity .

- Applications : Used in medicinal chemistry for exploring kinase inhibitors.

8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS 1187933-17-0)

Functional Group Variations

5-Nitro-1,2,3,4-tetrahydroquinoline (CAS 39217-91-9)

- Substituents : Nitro (5-position).

- Key Differences : The nitro group is strongly electron-withdrawing, making the compound more reactive in electrophilic substitutions. However, nitro groups are metabolically unstable, often limiting their use in drug development .

- Applications : Primarily a synthetic intermediate.

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride (CAS A908987)

Unsubstituted or Minimally Substituted Analogs

8-Methyl-1,2,3,4-tetrahydroquinoline (CAS 52601-70-4)

- Substituents : Methyl (8-position).

- Key Differences : Absence of chlorine reduces molecular polarity and lipophilicity (LogP ~2.1 vs. ~2.8 for the target compound). This analog may exhibit weaker binding to hydrophobic targets .

6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2)

- Substituents : Methyl (6-position).

- Key Differences : The methyl group at the 6-position directs electrophilic substitution to the 5- or 7-positions, differing from the 8-Cl-5-Me compound’s reactivity .

Biological Activity

8-Chloro-5-methyl-1,2,3,4-tetrahydroquinoline (8-Cl-5-Me-THQ) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

8-Cl-5-Me-THQ is a member of the tetrahydroquinoline family, characterized by a saturated bicyclic structure containing nitrogen. The presence of chlorine and methyl groups at specific positions contributes to its unique chemical reactivity and biological activity.

The biological activity of 8-Cl-5-Me-THQ is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The chlorine atom enhances binding affinity and specificity, allowing for modulation of biochemical pathways. Key mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can interact with neurotransmitter receptors, potentially influencing central nervous system functions.

Biological Activities

1. Anticancer Activity:

Research indicates that 8-Cl-5-Me-THQ exhibits anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing oxidative stress and apoptosis.

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 (Colorectal Cancer) | 15.0 ± 0.0 |

| AGS (Gastric Cancer) | 12.6 ± 0.0 |

| SMMC7721 (Liver Cancer) | >50 |

These results suggest that the compound may serve as a lead for further drug development targeting colorectal and gastric cancers .

2. Antimicrobial Properties:

8-Cl-5-Me-THQ has also been evaluated for its antimicrobial activity. Preliminary studies indicate effectiveness against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment .

3. Neuropharmacological Effects:

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Its action on serotonin receptors could be relevant for developing treatments for conditions such as obesity and depression .

Case Studies

Several studies have explored the biological activity of tetrahydroquinoline derivatives, including 8-Cl-5-Me-THQ:

- Study on Colorectal Cancer: A study synthesized novel tetrahydroquinolinones and assessed their antiproliferative effects on HCT116 cells. The findings indicated that modifications to the tetrahydroquinoline structure could enhance anticancer activity by affecting cellular signaling pathways like PI3K/AKT/mTOR .

- Neuropharmacological Research: Another investigation focused on tetrahydroquinoline derivatives as potential serotonin receptor modulators, highlighting their promise in treating central nervous system disorders .

Q & A

Q. What are the key structural features of 8-Chloro-5-methyl-1,2,3,4-tetrahydroquinoline, and how do they influence its chemical reactivity?

The compound features a tetrahydroquinoline core with a chlorine atom at position 8 and a methyl group at position 5. The chlorine atom enhances electrophilic substitution reactivity due to its electron-withdrawing nature, while the methyl group at position 5 introduces steric effects that influence regioselectivity in reactions such as hydrogenation or oxidation. The saturated piperidine-like ring increases stability compared to fully aromatic quinoline derivatives, making it suitable for catalytic transformations .

Q. What synthetic methods are commonly employed for this compound, and how do reaction conditions affect yield?

Key methods include:

- Domino reactions : Sequential cyclization and halogenation steps using catalysts like palladium or ruthenium to assemble the tetrahydroquinoline core.

- Multi-step synthesis : Starting from substituted anilines, followed by cyclization (e.g., via Pictet-Spengler reactions) and halogenation.

Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) is critical. For example, bromination reactions require controlled stoichiometry to avoid over-halogenation, while fluorination agents like N-fluorobenzenesulfonimide demand inert atmospheres to prevent side reactions .

Q. What biological activities have been reported for this compound, and what assay systems are used to evaluate them?

this compound exhibits:

- Cytochrome P450 inhibition : Evaluated via enzyme kinetics assays (e.g., fluorometric or LC-MS-based methods) using human liver microsomes.

- Antimicrobial activity : Tested using broth microdilution assays against Gram-positive bacteria and fungi.

- Neuroprotective potential : Assessed in vitro using neuronal cell lines (e.g., SH-SY5Y) under oxidative stress conditions.

Dose-response curves and IC₅₀ values are typically reported to quantify potency .

Q. How do structural analogs of this compound compare in terms of reactivity and biological activity?

| Compound | Structural Features | Key Differences |

|---|---|---|

| 8-Bromo-5-methyl-THQ | Bromine instead of chlorine | Higher molecular weight, altered π-π stacking |

| 5-Methyl-THQ (no Cl) | Lacks chlorine | Reduced electrophilic reactivity |

| 8-Fluoro-5-methyl-THQ | Fluorine substituent | Enhanced metabolic stability in vivo |

| Analog studies highlight the chlorine substituent’s role in enhancing enzyme binding affinity compared to bromine or fluorine . |

Advanced Research Questions

Q. How does this compound interact with cytochrome P450 enzymes, and what experimental approaches elucidate these interactions?

The compound acts as a competitive inhibitor of CYP3A4 and CYP2D6 isoforms. Techniques include:

- Docking simulations : To predict binding modes in the enzyme’s active site.

- Isothermal titration calorimetry (ITC) : Measures binding affinity and thermodynamic parameters.

- Metabolite profiling : Identifies reactive intermediates (e.g., epoxide formation) via LC-HRMS.

Contradictions in inhibition potency across studies may arise from differences in enzyme sources (recombinant vs. liver microsomes) or substrate selection .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Standardized assay protocols : Ensure consistent cell lines, incubation times, and controls.

- Structure-activity relationship (SAR) studies : Compare analogs to isolate substituent effects (e.g., chlorine vs. methyl positioning).

- Meta-analysis : Cross-reference data from orthogonal assays (e.g., enzyme inhibition vs. cellular viability).

For example, discrepancies in antimicrobial activity may stem from variations in bacterial strain susceptibility or compound solubility in assay media .

Q. What advanced synthetic routes enable selective functionalization of the tetrahydroquinoline core?

- C–H activation : Directed by palladium catalysts to introduce substituents at position 7 or 8.

- Asymmetric hydrogenation : Using chiral catalysts (e.g., Ru-BINAP complexes) to achieve enantioselective synthesis.

- Photoredox catalysis : For late-stage fluorination or trifluoromethylation under mild conditions.

Reaction optimization via DOE (design of experiments) methodologies improves selectivity and scalability .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME or Schrödinger’s QikProp estimate bioavailability, logP, and CYP inhibition.

- Molecular dynamics (MD) simulations : Probe ligand-enzyme binding stability over time.

- Quantum mechanical (QM) calculations : Predict regioselectivity in electrophilic substitution reactions.

For instance, introducing electron-donating groups at position 5 could mitigate first-pass metabolism while retaining target affinity .

Data Contradiction Analysis

Q. Why do studies report varying IC₅₀ values for cytochrome P450 inhibition by this compound?

Potential factors include:

- Enzyme source : Recombinant CYP isoforms vs. pooled human microsomes.

- Substrate choice : Fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) vs. endogenous substrates.

- Incubation time : Longer durations may increase metabolite interference.

Standardizing protocols across labs and validating with positive controls (e.g., ketoconazole for CYP3A4) reduces variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.